2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol trihydrochloride
CAS No.: 1808520-32-2
Cat. No.: VC5674752
Molecular Formula: C11H26Cl3N3O
Molecular Weight: 322.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1808520-32-2 |
|---|---|
| Molecular Formula | C11H26Cl3N3O |
| Molecular Weight | 322.7 |
| IUPAC Name | 2-[4-(pyrrolidin-3-ylmethyl)piperazin-1-yl]ethanol;trihydrochloride |
| Standard InChI | InChI=1S/C11H23N3O.3ClH/c15-8-7-13-3-5-14(6-4-13)10-11-1-2-12-9-11;;;/h11-12,15H,1-10H2;3*1H |
| Standard InChI Key | FRVNDZCESSACGP-UHFFFAOYSA-N |
| SMILES | C1CNCC1CN2CCN(CC2)CCO.Cl.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Basic Chemical Data
The compound is a trihydrochloride salt with the molecular formula C₁₁H₂₆Cl₃N₃O and a molecular weight of 322.7 g/mol . Its IUPAC name, 2-[4-(pyrrolidin-3-ylmethyl)piperazin-1-yl]ethanol trihydrochloride, reflects its core structure:
-
A piperazine ring substituted at the 1-position with a hydroxethyl group (-CH₂CH₂OH).
-
A pyrrolidin-3-ylmethyl group attached to the 4-position of the piperazine ring .
The SMILES notation (C1CNCC1CN2CCN(CC2)CCO.Cl.Cl.Cl) and InChIKey (FRVNDZCESSACGP-UHFFFAOYSA-N) further clarify its connectivity and stereochemical features.
Table 1: Key Chemical Identifiers
Physicochemical Properties
Partitioning and Polarity
The calculated LogP value of -0.95 indicates moderate hydrophilicity, likely due to the protonated amine groups and polar hydroxyethyl chain . With a polar surface area of 39 Ų and four hydrogen bond acceptors, the compound may exhibit limited blood-brain barrier permeability, making it more suitable for peripheral targets .
Table 2: Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| LogP | -0.95 | |
| Rotatable Bonds | 4 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| Polar Surface Area | 39 Ų |
Synthetic Pathways and Analogues
Structural Analogues
The patent CA3029305A1 describes tankyrase inhibitors featuring spiro[indole-3,4'-piperidine] cores with pyrrolidine-piperazine side chains, highlighting the pharmacological relevance of this structural motif . Such analogues often target protein-protein interactions in oncology and neurodegenerative diseases .
Research Applications
Drug Discovery
The compound’s dual heterocyclic system (piperazine-pyrrolidine) is a privileged scaffold in medicinal chemistry, frequently found in:
-
Dopamine receptor modulators: Piperazine derivatives are common in antipsychotics (e.g., aripiprazole) .
-
Histamine H₁/H₄ antagonists: Pyrrolidine-containing compounds show anti-inflammatory potential .
Chemical Biology
Suppliers like Enamine Ltd and FCH Group list the compound as a building block for high-throughput screening libraries, priced at $74–$111 per 1–20 mg . Its protonatable amines make it suitable for pH-dependent drug delivery systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume